N,O-Didesmethylvenlafaxine
Description
Contextualizing N,O-Didesmethylvenlafaxine within Venlafaxine (B1195380) Metabolism Pathways
The metabolism of venlafaxine is an extensive process primarily occurring in the liver, involving multiple cytochrome P450 (CYP) enzymes. csic.es The principal metabolic route is the O-demethylation of venlafaxine to its major active metabolite, O-desmethylvenlafaxine (ODV), a reaction predominantly catalyzed by the CYP2D6 isoenzyme. pharmgkb.orgnih.gov A secondary, less prominent pathway is the N-demethylation of venlafaxine to N-desmethylvenlafaxine (NDV), which is mediated by CYP3A4 and CYP2C19. pharmgkb.orgpharmgkb.org
This compound (NODV) emerges from the further metabolism of these primary metabolites. Specifically, it is formed through the N-demethylation of O-desmethylvenlafaxine and the O-demethylation of N-desmethylvenlafaxine. idrblab.net The enzymes responsible for these subsequent metabolic steps include CYP2C19, CYP2D6, and/or CYP3A4. pharmgkb.orgdrugbank.com This places this compound as a downstream product in the metabolic cascade of venlafaxine. The formation of NODV can also be influenced by an individual's genetic makeup, particularly variations in the CYP2D6 and CYP2C19 genes, which affect the rate of the preceding metabolic reactions. ncats.io
The metabolic journey does not necessarily end with this compound. This compound can be further metabolized to N,N,O-tridesmethylvenlafaxine or undergo glucuronidation to be excreted from the body. pharmgkb.orgdrugbank.com
Table 1: Key Compounds in the Venlafaxine Metabolic Pathway
| Compound Name | Abbreviation | Role in Metabolism |
| Venlafaxine | VEN | Parent drug |
| O-desmethylvenlafaxine | ODV | Major active metabolite |
| N-desmethylvenlafaxine | NDV | Minor metabolite |
| This compound | NODV | Minor metabolite |
| N,N,O-tridesmethylvenlafaxine | Further metabolite of NODV |
Role of this compound as a Minor Metabolite
This compound is consistently identified as a minor metabolite of venlafaxine. frontiersin.orgsysrevpharm.orgunil.ch Its concentrations in plasma are significantly lower than those of the parent drug and its primary active metabolite, O-desmethylvenlafaxine. researchgate.net Studies have shown that other minor inactive metabolites, including this compound, account for approximately 27% of the recovered venlafaxine dose in urine. drugbank.comnih.gov
The formation of this compound can be more pronounced in individuals with specific genetic variations in the CYP2D6 enzyme, known as poor metabolizers. In these individuals, the primary metabolic pathway to O-desmethylvenlafaxine is less efficient, leading to an increased flux through the N-demethylation pathway and consequently higher levels of N-desmethylvenlafaxine and its subsequent metabolite, this compound. pharmgkb.org
Historical Overview of this compound Research and Significance
The identification and study of this compound are intrinsically linked to the broader research on venlafaxine's metabolism and pharmacokinetics that began following the drug's introduction. Early investigations into the biotransformation of venlafaxine focused on identifying the major metabolites and the enzymes responsible for their formation. These studies established O-desmethylvenlafaxine as the primary active metabolite.
Subsequent, more detailed analytical studies, often employing techniques like high-performance liquid chromatography and mass spectrometry, allowed for the detection and quantification of less abundant metabolites, including this compound. ncats.io Research has explored the influence of genetic polymorphisms, particularly in CYP2D6 and CYP2C19, on the metabolic profile of venlafaxine, which has shed further light on the formation of this compound. ncats.iodiva-portal.orgnih.gov
While not a focus of major clinical research due to its minor role and low pharmacological activity, the study of this compound has been significant in several respects. It has contributed to a more complete understanding of the complex and multi-faceted metabolism of venlafaxine. Furthermore, its detection and measurement can be useful in pharmacokinetic studies, particularly in forensic toxicology and in research investigating the impact of genetic variations on drug metabolism. nih.gov The presence of this compound and other minor metabolites has also been investigated in environmental studies, tracking the fate of pharmaceuticals in wastewater and aquatic ecosystems. csic.esresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[1-(1-hydroxycyclohexyl)-2-(methylamino)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-16-11-14(12-5-7-13(17)8-6-12)15(18)9-3-2-4-10-15/h5-8,14,16-18H,2-4,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSWXJSQCAEDLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=C(C=C1)O)C2(CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10891441 | |
| Record name | N,O-Didesmethylvenlafaxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10891441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135308-74-6 | |
| Record name | N,O-Didesmethylvenlafaxine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135308-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,O-Didesmethylvenlafaxine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135308746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,O-Didesmethylvenlafaxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10891441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,O-DIDESMETHYLVENLAFAXINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYW3W9739Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | N,O-Didesmethylvenlafaxine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060852 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Pharmacological Characterization of N,o Didesmethylvenlafaxine
Assessment of Pharmacological Activity and Potency
N,O-Didesmethylvenlafaxine (DDV) is recognized as a metabolite of venlafaxine (B1195380). mdpi.comprobes-drugs.org Pharmacological studies indicate that DDV is considerably less potent as an inhibitor of serotonin (B10506) and norepinephrine (B1679862) reuptake when compared to its parent compound, venlafaxine, and the major active metabolite, O-desmethylvenlafaxine (ODV). pharmgkb.org While venlafaxine and ODV are potent inhibitors of both serotonin and norepinephrine transporters, this compound, along with N-desmethylvenlafaxine, demonstrates significantly lower pharmacological activity. mdpi.compharmgkb.org
The formation of this compound occurs through the metabolism of O-desmethylvenlafaxine (ODV) and N-desmethylvenlafaxine (NDV) by cytochrome P450 enzymes, specifically CYP2C19, CYP2D6, and/or CYP3A4. drugbank.comdergipark.org.tr This metabolic pathway positions DDV as a downstream metabolite with diminished potency. mdpi.compharmgkb.org
Receptor Binding Profiles and Neurotransmitter System Interactions
The interaction of this compound with key neurotransmitter systems is a critical aspect of its pharmacological profile.
Serotonin Transporter Interactions
This compound demonstrates a significantly lower capacity to inhibit serotonin reuptake compared to venlafaxine and O-desmethylvenlafaxine. researchgate.net While venlafaxine and its primary active metabolite, ODV, are potent inhibitors of the serotonin transporter (SERT), DDV is considered considerably less potent in this regard. pharmgkb.org
Norepinephrine Transporter Interactions
Similar to its interaction with the serotonin transporter, this compound is a considerably less potent inhibitor of norepinephrine reuptake compared to venlafaxine and ODV. pharmgkb.org The parent compound and its major metabolite exhibit strong inhibitory effects on the norepinephrine transporter (NET), a characteristic that is markedly reduced in DDV. pharmgkb.org
Dopamine (B1211576) Transporter Interactions
Venlafaxine and O-desmethylvenlafaxine are characterized as weak inhibitors of dopamine reuptake. drugbank.comfda.gov Information specifically detailing the binding affinity and inhibitory potency of this compound at the dopamine transporter (DAT) is not extensively documented in the provided search results, however, given its reduced potency at SERT and NET, it is implied to have weak or negligible interaction.
Lack of Affinity for Other Key Receptors (e.g., Muscarinic, Histaminergic, Adrenergic)
In vitro studies have consistently shown that venlafaxine and its major active metabolite, O-desmethylvenlafaxine, have no significant affinity for muscarinic cholinergic, H1-histaminergic, or α1-adrenergic receptors. fda.govnih.gov This lack of affinity is a key feature, distinguishing them from other classes of antidepressants and is associated with a lower incidence of related side effects. fda.gov While not explicitly stated for this compound in the search results, it is reasonable to infer a similar lack of affinity given its structural relationship to venlafaxine and ODV.
In Vitro Pharmacological Studies of this compound
In vitro studies are instrumental in characterizing the pharmacological profile of this compound. These studies have established that the formation of this compound is a result of the metabolism of O-desmethylvenlafaxine and N-desmethylvenlafaxine, catalyzed by CYP2C19, CYP2D6, and/or CYP3A4 enzymes. drugbank.comdergipark.org.tr
Research has consistently shown that this compound is a considerably less potent inhibitor of both serotonin and norepinephrine reuptake when compared to venlafaxine and O-desmethylvenlafaxine. pharmgkb.org This reduced activity is a key finding from in vitro pharmacological assessments.
Furthermore, in vitro studies have demonstrated that the parent compound, venlafaxine, and its major active metabolite, ODV, lack significant affinity for muscarinic, histaminergic, and α1-adrenergic receptors. fda.govnih.gov This characteristic is a significant aspect of their pharmacological profile.
Table 1: In Vitro Receptor Binding Affinity of Venlafaxine Metabolites
| Compound | Serotonin Transporter (SERT) Affinity | Norepinephrine Transporter (NET) Affinity | Other Receptors (Muscarinic, Histaminergic, α1-Adrenergic) |
| Venlafaxine | Potent Inhibitor | Potent Inhibitor | No Significant Affinity fda.govnih.gov |
| O-Desmethylvenlafaxine (ODV) | Potent Inhibitor | Potent Inhibitor | No Significant Affinity fda.govnih.gov |
| N-Desmethylvenlafaxine | Considerably Less Potent Inhibitor pharmgkb.org | Considerably Less Potent Inhibitor pharmgkb.org | Not specified |
| This compound (DDV) | Considerably Less Potent Inhibitor pharmgkb.org | Considerably Less Potent Inhibitor pharmgkb.org | Inferred to have no significant affinity |
Metabolic Pathways and Enzymatic Biotransformation of N,o Didesmethylvenlafaxine Precursors
Primary Formation Pathways from O-Desmethylvenlafaxine (Desvenlafaxine)
The primary pathway to NODV involves the N-demethylation of O-desmethylvenlafaxine (ODV), also known as desvenlafaxine (B1082). walshmedicalmedia.com
The conversion of ODV to NODV is catalyzed by specific cytochrome P450 enzymes. In vitro studies have identified CYP3A4 as the primary enzyme responsible for the metabolism of desvenlafaxine. walshmedicalmedia.com Additionally, CYP2C19 is also capable of metabolizing desvenlafaxine to NODV. walshmedicalmedia.comhmdb.ca The process involves the removal of a methyl group from the nitrogen atom of ODV. walshmedicalmedia.com
Research using human liver microsomes and cDNA-expressed P450s has confirmed the roles of these enzymes. While several CYP isoforms can metabolize desvenlafaxine to some degree, the contribution of CYP3A4 is considered the most significant in this particular metabolic step. walshmedicalmedia.com
Secondary Formation Pathways from N-Desmethylvenlafaxine
A secondary route for the formation of NODV is through the O-demethylation of N-desmethylvenlafaxine (NDV). hmdb.casmpdb.ca
The biotransformation of NDV to NODV is mediated by the cytochrome P450 enzymes CYP2C19 and CYP2D6. hmdb.casmpdb.ca This reaction involves the removal of a methyl group from the phenolic oxygen of NDV. The involvement of CYP2D6 in this step is noteworthy, as it is also the primary enzyme in the initial O-demethylation of venlafaxine (B1195380) to ODV. pharmgkb.org
Overall Contribution of N,O-Didesmethylvenlafaxine Formation to Venlafaxine Metabolism
Consequently, the formation of NODV from either ODV or NDV represents a subsequent and less prominent metabolic step. smpdb.capharmgkb.org In human plasma and urine, NODV and its glucuronide conjugate are found at low concentrations, representing a small fraction of the administered venlafaxine dose. walshmedicalmedia.comncats.io Studies have shown that in individuals with reduced CYP2D6 activity (poor metabolizers), there is an increased flux through the N-demethylation pathway, leading to higher levels of NDV. pharmgkb.org This, in turn, can influence the amount of NODV formed via the secondary pathway.
Further Metabolism of this compound
This compound is not an end-product of metabolism and undergoes further biotransformation. smpdb.capharmgkb.org
NODV can be further metabolized to N,N,O-Tridesmethylvenlafaxine. smpdb.ca Additionally, NODV can be excreted as a glucuronide conjugate. pharmgkb.orghmdb.ca
Data Tables
Table 1: Enzyme Involvement in this compound Formation
| Precursor | Metabolite | Primary Enzymes Involved |
| O-Desmethylvenlafaxine (ODV) | This compound (NODV) | CYP3A4, CYP2C19 walshmedicalmedia.comhmdb.capharmgkb.org |
| N-Desmethylvenlafaxine (NDV) | This compound (NODV) | CYP2C19, CYP2D6 hmdb.casmpdb.capharmgkb.org |
Glucuronidation and UGT Enzyme Involvement
Glucuronidation represents a significant pathway in the metabolism and subsequent elimination of venlafaxine and its metabolites. This Phase II metabolic reaction involves the conjugation of the metabolite with glucuronic acid, a process catalyzed by UGT enzymes, which increases the water solubility of the compound and facilitates its excretion from the body.
While this compound is known to be excreted as a glucuronide conjugate, detailed research specifically identifying the UGT isoforms responsible for this biotransformation is limited. pharmgkb.orgnih.gov In vivo studies have confirmed the presence of this compound glucuronide in human plasma and urine, indicating that this metabolic pathway is active in humans. pfizermedicalinformation.comresearchgate.net One study detected this compound-O-glucuronide as a minor metabolite in human plasma. Another metabolomic study following a venlafaxine poisoning case also identified N,O-didesmethyl-venlafaxine glucuronide in plasma samples.
However, comprehensive in vitro studies using human liver microsomes or specific recombinant UGT enzymes to definitively identify and characterize the kinetics of the UGT isoforms involved in the glucuronidation of this compound are not extensively reported in the scientific literature. pharmgkb.orgnih.gov Therefore, while the formation of a glucuronide conjugate of this compound is established, the specific UGT enzymes that catalyze this reaction remain to be fully elucidated.
Table 1: Identified Glucuronide Conjugate of this compound
| Metabolite Name | Parent Compound | Method of Detection | Source Fluid |
| This compound glucuronide | This compound | LC-HRMS | Plasma |
| This compound-O-glucuronide | This compound | Not specified | Plasma |
Pharmacokinetic Investigations of N,o Didesmethylvenlafaxine
Disposition in Biological Systems
The disposition of N,O-Didesmethylvenlafaxine is intrinsically linked to the pharmacokinetics of venlafaxine (B1195380) and its other major metabolites.
Volume of Distribution Studies
Specific studies detailing the volume of distribution for this compound are not extensively available. However, insights can be drawn from the pharmacokinetic profiles of its precursors, venlafaxine and O-desmethylvenlafaxine (ODV). The apparent volume of distribution at steady-state for venlafaxine is approximately 7.5 ± 3.7 L/kg, and for ODV, it is 5.7 ± 1.8 L/kg. drugbank.comfda.gov In psychiatric patients, the population-predicted volume of distribution for venlafaxine was 628 L and for ODV was 238 L. frontiersin.org A population pharmacokinetic model for venlafaxine in Chinese patients with depression reported a volume of distribution of 343 L. nih.gov For desvenlafaxine (B1082), the volume of distribution is 3.4 L/kg. mdpi.commdpi.com
Interactive Data Table: Volume of Distribution of Venlafaxine and its Metabolites
| Compound | Volume of Distribution (L/kg) | Population |
| Venlafaxine | 7.5 ± 3.7 | Healthy Volunteers |
| O-desmethylvenlafaxine (ODV) | 5.7 ± 1.8 | Healthy Volunteers |
| Venlafaxine | 628 L (Population Predicted) | Psychiatric Patients |
| O-desmethylvenlafaxine (ODV) | 238 L (Population Predicted) | Psychiatric Patients |
| Venlafaxine | 343 L | Chinese Patients with Depression |
| Desvenlafaxine | 3.4 | Healthy Volunteers |
Half-Life Determination
The elimination half-life of this compound is not commonly reported in standard pharmacokinetic studies. However, the half-lives of venlafaxine and its primary active metabolite, O-desmethylvenlafaxine (ODV), provide context for its systemic persistence. The apparent elimination half-life is approximately 5 ± 2 hours for venlafaxine and 11 ± 2 hours for ODV. drugbank.comfda.gov In healthy volunteers, the mean half-life for venlafaxine ranged from 2 to 13 hours, and for ODV, it ranged from 10 to 19 hours. frontiersin.orgnih.gov For desvenlafaxine, the mean terminal half-life is approximately 11 hours. mdpi.comdrugbank.com
Interactive Data Table: Elimination Half-Life of Venlafaxine and its Metabolites
| Compound | Elimination Half-Life (hours) | Population |
| Venlafaxine | 5 ± 2 | Healthy Volunteers |
| O-desmethylvenlafaxine (ODV) | 11 ± 2 | Healthy Volunteers |
| Venlafaxine | 2 - 13 | Healthy Volunteers |
| O-desmethylvenlafaxine (ODV) | 10 - 19 | Healthy Volunteers |
| Desvenlafaxine | ~11 | Healthy Volunteers |
Excretion Pathways of this compound
The elimination of this compound from the body occurs primarily through renal excretion, both as the unchanged compound and as other metabolites.
Contribution of Metabolites to Total Excretion
The majority of a venlafaxine dose is excreted in the urine as its various metabolites. Approximately 87% of a venlafaxine dose is recovered in the urine within 48 hours. drugbank.comfda.gov This includes unchanged venlafaxine (about 5%), unconjugated O-desmethylvenlafaxine (ODV) (29%), and conjugated ODV (26%). drugbank.comfda.govnih.gov Other minor inactive metabolites, which would include this compound, account for about 27% of the excreted dose. drugbank.comfda.govnih.gov this compound can be further metabolized to N,N,O-tridesmethylvenlafaxine or be excreted as a glucuronide conjugate. pharmgkb.orgnih.gov
Interactive Data Table: Urinary Excretion of Venlafaxine and its Metabolites
| Compound/Metabolite | Percentage of Dose in Urine |
| Unchanged Venlafaxine | 5% |
| Unconjugated O-desmethylvenlafaxine (ODV) | 29% |
| Conjugated O-desmethylvenlafaxine (ODV) | 26% |
| Other Minor Inactive Metabolites (including DDV) | 27% |
| This compound (from desvenlafaxine) | <5% |
Inter-individual Variability in this compound Disposition
Significant inter-individual variability exists in the pharmacokinetics of venlafaxine and its metabolites, including this compound. frontiersin.orgnih.gov This variability is largely attributed to genetic polymorphisms of the cytochrome P450 (CYP) enzymes responsible for its metabolism.
The formation of this compound occurs through the metabolism of both O-desmethylvenlafaxine (ODV) and N-desmethylvenlafaxine (NDV). pharmgkb.orgdiva-portal.org The enzymes CYP2C19, CYP2D6, and/or CYP3A4 are involved in this step. pharmgkb.org The initial metabolism of venlafaxine to ODV is primarily catalyzed by CYP2D6, while the N-demethylation to NDV is mainly carried out by CYP3A4 and CYP2C19. pharmgkb.orgdiva-portal.org
Therefore, an individual's genetic makeup for these enzymes, particularly CYP2D6 and CYP2C19, significantly influences the metabolic pathways and the resulting plasma concentrations of all metabolites, including this compound. ncats.ioncats.iopharmgkb.org For instance, individuals who are poor metabolizers for CYP2D6 will have a reduced formation of ODV and consequently may have altered levels of downstream metabolites like this compound. pharmgkb.org One study found a wide interindividual variability in the dose-corrected concentrations of this compound, with a mean coefficient of variation of 59%. diva-portal.org
Stereochemical Considerations in N,o Didesmethylvenlafaxine Research
Enantiomeric Forms of N,O-Didesmethylvenlafaxine
This compound (also known as DDV or NODV) is a secondary metabolite of venlafaxine (B1195380). pharmgkb.orgnih.gov Structurally, it possesses chiral centers, meaning it is not superimposable on its mirror image. Consequently, this compound exists as a pair of enantiomers: (R)-N,O-didesmethylvenlafaxine and (S)-N,O-didesmethylvenlafaxine. nih.govmdpi.com
These enantiomers arise from the metabolism of the respective enantiomers of the precursor metabolites, O-desmethylvenlafaxine (ODV) and N-desmethylvenlafaxine (NDV). mdpi.com Both ODV and NDV are also chiral and exist in (R) and (S) forms. nih.gov The formation of (R)- and (S)-N,O-didesmethylvenlafaxine is therefore dependent on the stereochemistry of the initial venlafaxine enantiomers and the subsequent stereoselective metabolic pathways. mdpi.com While considered a minor metabolite, its chiral nature is a key consideration in comprehensive metabolic profiling. pharmgkb.orgsysrevpharm.org
Stereoselective Metabolism in this compound Formation
The formation of this compound is the result of a complex, multi-step metabolic process that exhibits significant stereoselectivity. This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. diva-portal.org The main pathways involve the initial metabolism of venlafaxine to ODV and NDV, which are then further metabolized to this compound. diva-portal.orgpharmgkb.org
The key enzymes involved and their stereochemical preferences are:
CYP2D6 : This enzyme is the primary catalyst for the O-demethylation of venlafaxine to ODV. pharmgkb.org Research has shown that CYP2D6 displays a marked stereoselectivity, preferentially metabolizing the (R)-enantiomer of venlafaxine. diva-portal.orgnih.gov Consequently, individuals with normal CYP2D6 function (extensive metabolizers) produce higher levels of (R)-ODV. CYP2D6 is also implicated in the subsequent metabolism of ODV and NDV to this compound, showing a preference for the (R)-pathway. diva-portal.orgmdpi.com
CYP3A4 and CYP2C19 : These enzymes are primarily responsible for the N-demethylation of venlafaxine to NDV. pharmgkb.org Studies suggest that CYP3A4-mediated clearance to NDV is not significantly stereoselective. mdpi.comcapes.gov.br However, CYP2C19 has been shown to preferentially metabolize the (S)-enantiomer of venlafaxine. ebi.ac.uk The genotype of CYP2C19 has been found to influence the metabolic ratios of this compound, indicating its role in this secondary metabolic step. ebi.ac.uk
This enzymatic stereoselectivity means that the relative concentrations of the (R)- and (S)-enantiomers of this compound in the body can be significantly influenced by an individual's genetic makeup, specifically polymorphisms in the genes coding for CYP2D6 and CYP2C19. ebi.ac.uk
| Enzyme | Primary Metabolic Step | Substrate Enantiomer Preference | Reference |
|---|---|---|---|
| CYP2D6 | Venlafaxine → O-desmethylvenlafaxine (ODV) | (R)-Venlafaxine | nih.gov |
| CYP2D6 | Metabolites → this compound (DDV) | Favors (R)-pathway | mdpi.com |
| CYP3A4 | Venlafaxine → N-desmethylvenlafaxine (NDV) | Not stereoselective | mdpi.comcapes.gov.br |
| CYP2C19 | Venlafaxine → N-desmethylvenlafaxine (NDV) | (S)-Venlafaxine | ebi.ac.uk |
Analytical Methodologies for N,o Didesmethylvenlafaxine Quantification
Chromatographic Techniques for Separation and Detection
Chromatography is the cornerstone for isolating N,O-Didesmethylvenlafaxine from complex biological samples and from other venlafaxine (B1195380) metabolites. The choice of chromatographic technique and detector is critical for achieving the required sensitivity and selectivity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of this compound. researchgate.net This method offers high sensitivity and specificity, allowing for the detection of trace levels of the compound in various biological matrices. researchgate.net
LC-MS/MS methods typically involve the use of a reversed-phase C18 column for chromatographic separation. researchgate.netresearchgate.netnih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer containing additives like formic acid or ammonium (B1175870) acetate (B1210297) to enhance ionization and improve peak shape. researchgate.netnih.govgdch.de Gradient elution is commonly employed to effectively separate this compound from venlafaxine and its other metabolites, including O-desmethylvenlafaxine (ODV) and N-desmethylvenlafaxine (NDV). researchgate.netnih.gov
Detection is achieved using a mass spectrometer, often in the positive electrospray ionization (ESI+) mode. researchgate.net Multiple reaction monitoring (MRM) is utilized for quantification, where specific precursor-to-product ion transitions for this compound and an internal standard are monitored. nih.gov This highly selective detection method minimizes interference from other compounds present in the matrix. nih.gov Deuterated analogs of the analyte are sometimes used as internal standards to improve the accuracy and precision of the quantification.
Published LC-MS/MS methods have demonstrated linearity for this compound in human plasma over concentration ranges such as 0.5 to 500 nmol/L and in whole blood from 5 to 2000 nmol/L. psychiatriapolska.pl The lower limit of quantification (LLOQ) for this compound has been reported to be as low as 0.2 ng/mL in human plasma. researchgate.netnih.gov
A stereoselective LC-MS/MS method has also been developed for the simultaneous determination of the enantiomers of venlafaxine and its three demethylated metabolites, including this compound, in human plasma and whole blood. researchgate.net This method utilized a Chirobiotic V column for chiral separation. researchgate.net
| Parameter | LC-MS/MS Method Details |
| Chromatographic Column | C18, Chirobiotic V (for stereoselective analysis) researchgate.netresearchgate.netresearchgate.netnih.gov |
| Mobile Phase | Acetonitrile and aqueous buffer (e.g., with formic acid, ammonium acetate) researchgate.netnih.govgdch.de |
| Detection Mode | Positive Electrospray Ionization (ESI+) researchgate.net |
| Quantification | Multiple Reaction Monitoring (MRM) nih.gov |
| Linearity in Plasma | 0.5-500 nmol/L psychiatriapolska.pl |
| Linearity in Whole Blood | 5-2000 nmol/L psychiatriapolska.pl |
| LLOQ in Plasma | 0.2 ng/mL researchgate.netnih.gov |
High-Performance Liquid Chromatography (HPLC) Methods
High-performance liquid chromatography (HPLC) coupled with various detectors is another common approach for the analysis of this compound. While generally less sensitive than LC-MS/MS, HPLC methods can be suitable for certain applications. sysrevpharm.org
HPLC methods often employ C18 columns for separation. researchgate.netnih.gov The mobile phase composition is similar to that used in LC-MS/MS, typically a mixture of an organic solvent and a buffered aqueous solution. researchgate.netnih.gov
Different detectors can be used with HPLC, including:
UV Detection: While widely available, UV detection may lack the sensitivity and selectivity required for detecting the low concentrations of this compound typically found in biological samples.
Fluorescence Detection: This method offers improved sensitivity and selectivity compared to UV detection for fluorescent compounds. A developed HPLC method with fluorescence detection reported a lower limit of quantification (LLOQ) of 1 ng/ml for this compound. nih.gov
Coulometric Detection: This technique provides high sensitivity and selectivity for electrochemically active compounds. psychiatriapolska.pl
A high-performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-MS/ESI) method has been developed for the simultaneous determination of venlafaxine and its three metabolites, including this compound, in human plasma. researchgate.netnih.govncats.io This method utilized a C18 column and a gradient elution program, with detection in the selected ion recording (SIR) mode. researchgate.netnih.gov The limit of detection for this compound was found to be 0.2 ng/ml. researchgate.netnih.gov
| Parameter | HPLC Method Details |
| Chromatographic Column | C18 researchgate.netnih.gov |
| Detection Methods | UV, Fluorescence, Coulometric, Mass Spectrometry (ESI) researchgate.netnih.govpsychiatriapolska.plnih.govncats.io |
| LLOQ (Fluorescence) | 1 ng/mL nih.gov |
| LOD (HPLC-MS/ESI) | 0.2 ng/mL researchgate.netnih.gov |
Gas Chromatography-Mass Spectrometry (GC/MS)
Gas chromatography-mass spectrometry (GC-MS) has also been utilized for the toxicological analysis of venlafaxine and its metabolites, including this compound, in postmortem specimens. GC-MS is a robust technique that provides good separation and definitive identification of compounds. iu.edu However, it may require derivatization of the analytes to increase their volatility and thermal stability for gas chromatographic analysis. sysrevpharm.org
Sample Preparation Techniques for Biological Matrices
Effective sample preparation is a critical step to remove interferences from the biological matrix and to concentrate the analyte of interest before chromatographic analysis. psychiatriapolska.pl The choice of extraction technique depends on the nature of the biological sample (e.g., plasma, whole blood, urine) and the subsequent analytical method.
Solid-Phase Extraction (SPE)
Solid-phase extraction (SPE) is a widely used and effective technique for the extraction of this compound from biological fluids. psychiatriapolska.pl It offers high selectivity, good sample cleanup, and high recovery rates. psychiatriapolska.pl
Various types of SPE cartridges are used, with C8 and hydrophilic-lipophilic balanced (HLB) sorbents being common choices. psychiatriapolska.pl The general procedure involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analyte of interest with an appropriate solvent. For instance, a method using C8 columns involved washing with water and a methanol (B129727)/water mixture, followed by elution with a mixture of acetonitrile and trifluoroacetic acid. psychiatriapolska.pl Another method utilized Oasis MCX cartridges, which were conditioned with methanol and formic acid in water, followed by washing and elution with ammonia (B1221849) in methanol. csic.es
The recovery of this compound using SPE can be very high, with some methods reporting recoveries of over 75%. psychiatriapolska.pl
| SPE Sorbent | Elution Solvent Example | Reported Recovery |
| C8 | Acetonitrile and trifluoroacetic acid psychiatriapolska.pl | >75% psychiatriapolska.pl |
| Oasis MCX | 5% ammonia in methanol csic.es | Not specified |
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction (LLE) is another common technique for the isolation of this compound from biological matrices. psychiatriapolska.pl While it can be more labor-intensive and may use larger volumes of organic solvents compared to SPE, LLE can provide high recovery and clean extracts. psychiatriapolska.pl
In LLE, the sample is typically alkalinized before being extracted with a water-immiscible organic solvent. nih.gov Various organic solvents have been used, including ethyl acetate and mixtures like hexane-ethyl acetate. psychiatriapolska.plnih.gov After extraction, the organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the chromatographic system. nih.gov
One HPLC method with fluorescence detection utilized LLE with ethyl acetate for the extraction of this compound from plasma, achieving a recovery of almost 90%. nih.gov An HPLC-MS/ESI method also employed LLE for the extraction of venlafaxine and its metabolites from human plasma. researchgate.netnih.gov
| Extraction Solvent | Reported Recovery |
| Ethyl acetate | ~90% nih.gov |
| Hexane-ethyl acetate mixture | >70% for VEN and ODV psychiatriapolska.pl |
Microextraction Techniques
Traditional sample preparation methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are often modified into more cost-effective and efficient microextraction techniques. These miniaturized methods reduce solvent consumption and the required volume of biological samples. psychiatriapolska.plresearchgate.net
Liquid-Phase Microextraction (LPME) is one such modified technique. It is a non-exhaustive sample preparation method that utilizes a minimal amount of solvent. In the context of analyzing venlafaxine and its metabolites, including this compound, LPME has been employed, particularly in its hollow-fiber (HF-LPME) configuration. up.ptbvsalud.org This approach has been successfully used for the enantiomeric quantification of venlafaxine metabolites in plasma. up.pt One study optimized HF-LPME conditions for venlafaxine and its metabolites, establishing an extraction time of 20 minutes with 1-octanol (B28484) as the organic phase. bvsalud.org
Microextraction by Packed Sorbent (MEPS) is another advanced, miniaturized version of conventional SPE. tandfonline.com In MEPS, a small amount (typically 1–4 mg) of a solid sorbent material is packed into a syringe, which can be used multiple times. tandfonline.commdpi.com This technique significantly reduces the sample and reagent volumes needed. researchgate.net For the analysis of venlafaxine and its primary metabolite, O-desmethylvenlafaxine, MEPS has been demonstrated as a cost-effective and efficient tool for sample preparation from human plasma, often using C8 or C18 sorbents. tandfonline.comnih.govresearchgate.net While these studies focused on the parent drug and its main metabolite, the principles are applicable to other metabolites like this compound.
Although these newer microextraction methods are cost-effective and use smaller sample volumes, some studies note that the recovery of analytes can sometimes be lower compared to classic extraction methods. psychiatriapolska.plresearchgate.net
Method Validation Parameters: Linearity, Recovery, Sensitivity, Precision
The validation of any analytical method is crucial to ensure its reliability for the quantification of target analytes. For this compound (also referred to as DDV or NODDV), methods are typically validated for linearity, recovery, sensitivity (limits of detection and quantification), and precision. nih.gov
Linearity: An analytical method's ability to elicit test results that are directly proportional to the concentration of the analyte is a critical parameter. For this compound, linearity has been established in various biological matrices. One stereoselective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method demonstrated linearity in the concentration range of 0.5–500 nM in human plasma and 5–2000 nM in whole blood. psychiatriapolska.plresearchgate.netresearchgate.netacs.org Another study using High-Performance Liquid Chromatography (HPLC) with fluorescence detection reported a linear range of 1-300 ng/mL for this compound. nih.gov
Recovery: The extraction efficiency of a method is determined by its recovery, which compares the analytical response of an extracted sample to the response of a standard solution containing the same analyte amount. For this compound and its related compounds, absolute recoveries from plasma have been reported to be between 85.0% and 95.7%. nih.gov
Sensitivity: The sensitivity of a method is determined by its Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ). The LLOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. nih.gov For this compound, a stereoselective LC-MS/MS method reported an LLOQ between 0.25 and 0.5 nM. researchgate.netresearchgate.net An HPLC method with fluorescence detection established an LLOQ of 1 ng/mL. nih.gov
Precision: The precision of an analytical method describes the closeness of repeated individual measurements. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For this compound, an LC-MS/MS method reported an inter-day precision of <9.9% in plasma. researchgate.netresearchgate.netacs.org An HPLC method showed within- and between-day precision values below 14.1%. nih.gov
The following table summarizes the validation parameters for this compound from a representative study.
| Matrix | Analytical Method | Linearity Range | LLOQ | Precision (Inter-Day) | Reference |
|---|---|---|---|---|---|
| Human Plasma | LC-MS/MS | 0.5–500 nM | 0.25–0.5 nM | <9.9% | researchgate.net |
| Whole Blood | LC-MS/MS | 5–2000 nM | Not Specified | <19% | researchgate.net |
| Human Plasma | HPLC-Fluorescence | 1–300 ng/mL | 1 ng/mL | <14.1% | nih.gov |
Enantioselective Analytical Approaches
This compound is a chiral compound, meaning it exists as two non-superimposable mirror images called enantiomers (R- and S-forms). nih.govnih.gov These enantiomers can exhibit different pharmacological activities and metabolic pathways. nih.govmdpi.com Therefore, enantioselective analytical methods are necessary to quantify the individual enantiomers, which is crucial for understanding the stereoselective metabolism and disposition of the drug. nih.govmdpi.com
The metabolism of venlafaxine and its metabolites is stereoselective. mdpi.com Specifically, the biotransformation to this compound, catalyzed by the enzyme CYP2D6, shows greater stereoselectivity for the (R)-venlafaxine enantiomer. mdpi.com
Several analytical techniques have been developed for the chiral separation of venlafaxine and its metabolites, including this compound. nih.gov The most common approaches involve Liquid Chromatography (LC) coupled with various detectors. nih.gov
A key component of enantioselective LC is the use of a chiral stationary phase (CSP). A validated stereoselective method for the simultaneous determination of the enantiomers of venlafaxine and its three demethylated metabolites, including this compound, utilized a Chirobiotic V column . researchgate.netacs.org This method, coupled with tandem mass spectrometry (LC-MS/MS), allowed for the successful separation and quantification of the S- and R-enantiomers of this compound in both human plasma and whole blood samples. researchgate.netacs.orgresearchgate.net
The development of such enantioselective methods is essential for detailed pharmacokinetic studies and for interpreting toxicological results, as the ratio of S- to R-enantiomers can provide insight into an individual's metabolic profile. mdpi.com
Drug Drug Interactions Involving N,o Didesmethylvenlafaxine Pathways
Influence of CYP Enzyme Inhibitors on N,O-Didesmethylvenlafaxine Formation
The formation of this compound occurs through the N-demethylation of desvenlafaxine (B1082) (O-desmethylvenlafaxine), a reaction primarily mediated by the CYP3A4 isoenzyme, and to a lesser extent by CYP2C19. walshmedicalmedia.comfrontiersin.org Additionally, it can be formed from the O-demethylation of N-desmethylvenlafaxine, a reaction in which CYP2D6 may play a role. diva-portal.org Given these metabolic pathways, the administration of drugs that inhibit these CYP enzymes can significantly alter the plasma concentrations of this compound.
Inhibitors of CYP3A4, a key enzyme in the formation of this compound from desvenlafaxine, can reduce the rate of this metabolic conversion. walshmedicalmedia.com For instance, ketoconazole, a potent CYP3A4 inhibitor, has been shown to decrease the formation of this compound. walshmedicalmedia.commdpi.com This interaction leads to a decrease in the clearance of desvenlafaxine, resulting in higher plasma concentrations of the parent drug. walshmedicalmedia.com While the oxidative metabolism of desvenlafaxine to this compound via CYP3A4 is a minor pathway (accounting for less than 5% of desvenlafaxine's elimination), strong inhibition of this enzyme can still produce a noticeable effect. psychiatrist.compfizermedicalinformation.com
Similarly, inhibitors of CYP2D6 can impact the formation of this compound, particularly in the context of venlafaxine (B1195380) metabolism. Venlafaxine is first metabolized to O-desmethylvenlafaxine (desvenlafaxine) by CYP2D6 and to N-desmethylvenlafaxine by CYP3A4 and CYP2C19. diva-portal.orgpharmgkb.org this compound can then be formed from both of these primary metabolites. diva-portal.org Therefore, potent CYP2D6 inhibitors like bupropion (B1668061) can significantly reduce the formation of O-desmethylvenlafaxine, thereby limiting one of the precursor pools for this compound. nih.gov In individuals who are poor metabolizers for CYP2D6, the metabolic pathways reliant on this enzyme are already compromised, leading to altered ratios of venlafaxine and its metabolites, including this compound. diva-portal.org
The influence of CYP2C19 inhibitors on this compound formation is also a consideration, as this enzyme contributes to the N-demethylation of both venlafaxine and desvenlafaxine. frontiersin.orgpharmgkb.org Inhibition of CYP2C19 would be expected to further decrease the formation of this compound.
Table 1: Impact of CYP Enzyme Inhibitors on this compound Formation
| Inhibitor Class | Key Enzyme(s) Inhibited | Precursor Compound | Effect on this compound Formation | References |
| Strong CYP3A4 Inhibitors (e.g., Ketoconazole) | CYP3A4 | Desvenlafaxine | Decreased formation | walshmedicalmedia.commdpi.com |
| Strong CYP2D6 Inhibitors (e.g., Bupropion) | CYP2D6 | Venlafaxine | Indirectly decreased by reducing O-desmethylvenlafaxine precursor | nih.gov |
| CYP2C19 Inhibitors | CYP2C19 | Venlafaxine, Desvenlafaxine | Potentially decreased formation | frontiersin.orgpharmgkb.org |
Potential for this compound to Impact Other Drug Metabolisms
While this compound is a product of CYP-mediated metabolism, its potential to act as an inhibitor of these enzymes and affect the metabolism of other drugs appears to be limited. Research indicates that this compound, along with its precursor N-desmethylvenlafaxine, are considerably less potent inhibitors of serotonin (B10506) and norepinephrine (B1679862) reuptake compared to venlafaxine and desvenlafaxine. pharmgkb.org
Studies on desvenlafaxine, the direct precursor to this compound, provide further insight. Desvenlafaxine itself has been shown to be a weak inhibitor of CYP2D6 and does not significantly inhibit CYP1A2, CYP2C8, CYP2C9, CYP2C19, or CYP3A4 at clinically relevant concentrations. In vitro experiments have demonstrated that desvenlafaxine does not induce or inhibit CYP3A4 activity. researchgate.net Given that this compound is a minor metabolite, it is unlikely to have a clinically significant impact on the metabolism of other drugs that are substrates for these CYP enzymes.
The co-administration of desvenlafaxine with midazolam, a sensitive CYP3A4 substrate, resulted in a slight decrease in midazolam exposure, suggesting a very weak interaction. walshmedicalmedia.compsychiatrist.com This minimal effect further supports the low potential for desvenlafaxine and, by extension, its metabolite this compound, to cause clinically significant drug-drug interactions by inhibiting major CYP pathways.
Table 2: Potential of this compound Precursors to Inhibit CYP Enzymes
| Compound | CYP Enzyme | Inhibitory Potential | Clinical Significance | References |
| Desvenlafaxine | CYP2D6 | Weak inhibitor | Unlikely to be clinically significant for most patients | nih.gov |
| Desvenlafaxine | CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP3A4 | No significant inhibition | Low potential for interactions | |
| Venlafaxine | CYP2D6, CYP1A2, CYP2C19, CYP3A4 | Little to no inhibition in vitro | Low potential for interactions | pharmgkb.org |
Preclinical Research on N,o Didesmethylvenlafaxine
In Vitro Studies on Cellular Mechanisms of Action
In vitro research indicates that N,O-Didesmethylvenlafaxine (NODV) is a metabolite of the antidepressant venlafaxine (B1195380). uio.nodergipark.org.tr Studies using human liver microsomes have shown that desvenlafaxine (B1082) (O-desmethylvenlafaxine) is metabolized into NODV. This metabolic process is not dependent on the CYP2D6 enzyme. Other cytochrome P450 isoenzymes, including CYP2C19 and CYP3A4, are involved in the further metabolism of O-desmethylvenlafaxine (ODV) and N-desmethylvenlafaxine (NDV) to form NODV. dergipark.org.trdrugbank.com It has been suggested that CYP2C19 may play a role in the N-demethylation of desvenlafaxine to produce this compound. tandfonline.com While considered a minor metabolite, NODV's formation is a step in the metabolic cascade of venlafaxine. e-lactancia.orgdiva-portal.org Some research suggests that NODV is an inactive metabolite. uio.no
In Vivo Animal Model Studies
Pharmacokinetic Profiles in Animal Models
Studies in animal models have provided insights into the pharmacokinetic profile of this compound. In mice, this compound is recognized as a minor metabolite of venlafaxine. diva-portal.org Research in freely moving mice using automated dosing and blood sampling systems has been employed to study the pharmacokinetics of venlafaxine and its metabolites, although specific data for NODV from these particular studies is limited. nih.gov
In a study involving the fish species Argyrosomus regius (meagre), this compound was quantified in mussel tissues after exposure to venlafaxine, confirming its formation as a metabolite in this aquatic species. researchgate.net Another study on zebrafish (Danio rerio) identified N,O-didesmethyl-venlafaxine as one of the main metabolites of venlafaxine. researchgate.net Specifically, the ratio of N,O-didesmethyl-venlafaxine to N-desmethyl-venlafaxine was found to be 1.55 for S-venlafaxine and 0.73 for R-venlafaxine. researchgate.net
The following table summarizes the detection of this compound in different animal models:
| Animal Model | Finding |
| Mice | Identified as a minor metabolite of venlafaxine. diva-portal.org |
| Argyrosomus regius (meagre) | Quantified in mussel tissues as a metabolite of venlafaxine. researchgate.net |
| Danio rerio (zebrafish) | Identified as a main venlafaxine metabolite, with specific ratios to another metabolite depending on the venlafaxine enantiomer. researchgate.net |
Neurobiological Studies in Animal Models
While venlafaxine and its major metabolite, O-desmethylvenlafaxine, are known to inhibit the reuptake of serotonin (B10506) and norepinephrine (B1679862), specific neurobiological studies focusing solely on the in vivo effects of this compound in animal models are not extensively detailed in the provided search results. diva-portal.org However, the formation of this compound as a metabolite within the central nervous system is implied by studies investigating the blood-brain barrier penetration of venlafaxine and its metabolites in mice. diva-portal.org The pharmacological activity of this compound is considered to be less potent than its parent compound. diva-portal.org
Environmental Fate and Enantiomeric Enrichment in Non-Biological Systems
Environmental Monitoring and Source Tracking
This compound has been detected in environmental samples, highlighting its presence as a persistent transformation product of venlafaxine. It has been identified in wastewater and receiving waters. mdpi.comfrontiersin.org For instance, one study reported concentrations of this compound in Hong Kong at 150 ± 3 ng L−1 in influent and 140 ± 14 ng L−1 in effluent wastewater. rsc.org The enantiomeric fraction (EF) of this compound has been observed to change between wastewater influent (0.54-0.84) and effluent (0.30-0.58), suggesting stereoselective processes during wastewater treatment. researchgate.net The levels of venlafaxine and its metabolites, along with their stereoisomeric enrichment, are proposed as potential tools for source tracking and differentiating between domestic and non-domestic wastewater pollution. nih.govresearchgate.net
The following table presents reported environmental concentrations of this compound:
| Location | Sample Type | Concentration |
| Hong Kong, China | Wastewater Influent | 150 ± 3 ng L⁻¹ rsc.org |
| Hong Kong, China | Wastewater Effluent | 140 ± 14 ng L⁻¹ rsc.org |
Clinical Research Perspectives on N,o Didesmethylvenlafaxine
Quantification in Human Biological Matrices for Research Purposes
The accurate measurement of N,O-Didesmethylvenlafaxine (DDV) in human biological samples such as plasma, whole blood, and urine is essential for pharmacokinetic research. nih.govresearchgate.net Various analytical techniques have been developed for this purpose, with high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) being the most common. mdpi.comresearchgate.net
For instance, a stereoselective method using LC-MS/MS has been validated for the simultaneous determination of the enantiomers of venlafaxine (B1195380) and its three demethylated metabolites, including DDV, in human plasma and whole blood. researchgate.net This method demonstrated high precision and a low limit of quantification. researchgate.net
Another study utilized a liquid-liquid extraction procedure followed by HPLC to quantify desvenlafaxine (B1082) and this compound in plasma and urine. In a study developing a therapeutic drug monitoring service, serum concentrations of venlafaxine and its main metabolites, including DDV, were analyzed to evaluate interindividual variability. nih.govdiva-portal.org
The following table summarizes the linearity ranges established for the quantification of this compound in different biological matrices as reported in a study by Kingbäck et al. psychiatriapolska.pl
| Biological Matrix | Linearity Range (nmol/L) |
| Plasma | 0.5–500 |
| Whole Blood | 5–2000 |
This table presents the established linearity ranges for quantifying this compound in human plasma and whole blood using a specific analytical method. psychiatriapolska.pl
Therapeutic Drug Monitoring Considerations for Venlafaxine and its Metabolites
Therapeutic drug monitoring (TDM) for venlafaxine is a valuable tool to optimize treatment by maintaining drug concentrations within a therapeutic window, thereby maximizing efficacy and minimizing adverse effects. athenslab.gr TDM is particularly important for venlafaxine due to significant interindividual variability in its metabolism, primarily influenced by genetic differences in cytochrome P450 enzymes like CYP2D6 and CYP2C19. frontiersin.orgathenslab.gr
While the focus of TDM for venlafaxine is often on the parent drug and its major active metabolite, O-desmethylvenlafaxine (ODV), the measurement of minor metabolites like this compound (DDV) can provide additional insights into a patient's metabolic profile. nih.govdiva-portal.org For example, a study of 797 serum concentration analyses found wide interindividual variability in the dose-corrected concentrations of venlafaxine and its metabolites, including DDV. nih.gov
The ratio of ODV to venlafaxine is often used as an indicator of CYP2D6 activity. nih.gov The analysis of DDV can contribute to a more complete picture of the metabolic pathways involved. ncats.io Research has shown that CYP2C19 influences the N-demethylation of venlafaxine and its metabolites, a pathway that includes the formation of DDV. ncats.io
A study involving a TDM service in Sweden analyzed serum concentrations of venlafaxine and its metabolites, including N-desmethylvenlafaxine (NDV) and DDV. diva-portal.org The study found that women had higher dose-corrected concentrations of NDV and DDV compared to men. nih.govdiva-portal.org
Impact of Hepatic or Renal Impairment on this compound Disposition
Hepatic and renal function can significantly impact the pharmacokinetics of venlafaxine and its metabolites. drugs.comalternativetomeds.com Since venlafaxine is extensively metabolized in the liver and its metabolites are primarily excreted by the kidneys, impairment of these organs can lead to altered drug clearance and prolonged elimination half-lives. alternativetomeds.comwikipedia.orgfda.gov
Hepatic Impairment:
Renal Impairment:
Renal impairment also alters the pharmacokinetics of venlafaxine and its metabolites. drugs.com In patients with renal impairment (GFR = 10-70 mL/min), the elimination half-life of venlafaxine was prolonged by about 50%, and clearance was reduced by about 24%. fda.gov For patients on hemodialysis, the elimination half-life of venlafaxine was prolonged by about 180%, and clearance was reduced by about 57%. fda.gov
Desvenlafaxine (ODV) elimination is significantly correlated with creatinine (B1669602) clearance. fda.gov Studies have shown that with increasing severity of renal impairment, the exposure to desvenlafaxine tends to increase. fda.govsci-hub.ru Less than 5% of an administered dose of desvenlafaxine is metabolized to this compound. nih.gov Approximately 19% of a desvenlafaxine dose is excreted as a glucuronide metabolite, and less than 5% is excreted as the oxidative metabolite this compound in the urine. swissmedic.chpfizermedicalinformation.com Therefore, renal impairment would be expected to reduce the clearance of DDV.
Pediatric and Adolescent Pharmacokinetic Studies of this compound
Pharmacokinetic studies of venlafaxine and its metabolites in pediatric and adolescent populations have revealed age-related differences compared to adults. cambridge.org Venlafaxine is not approved for use in pediatric patients. nih.gov
A phase 2 open-label pharmacokinetic study in pediatric patients with major depressive disorder showed that the apparent oral dose clearance (CL/F) of desvenlafaxine was higher in children (7 to 11 years old) compared to adolescents (12 to 17 years old) and adults. hres.ca The mean CL/F values for adolescents were more comparable to those in adults. hres.ca
The study also measured the urinary recovery of total desvenlafaxine and total this compound. hres.cahres.ca The mean urinary recovery of these combined metabolites is presented in the table below.
| Age Group | Mean Urinary Recovery of Total Desvenlafaxine and Total this compound |
| Children (7-11 years) | 40% to 61% |
| Adolescents (12-17 years) | 55% to 69% |
This table shows the range of mean urinary recovery for the combined total of desvenlafaxine and this compound in pediatric populations from a phase 2 pharmacokinetic study. hres.cahres.ca
These findings suggest that the metabolism and elimination of venlafaxine and its metabolites, including this compound, differ between children, adolescents, and adults, highlighting the need for age-specific pharmacokinetic models. cambridge.orgfda.gov
Synthetic Pathways and Chemical Analogs in Research
Research on Synthetic Routes to N,O-Didesmethylvenlafaxine
This compound (NODV) is a secondary metabolite of the antidepressant venlafaxine (B1195380). probes-drugs.orgmdpi.com While it is primarily formed in the body through hepatic metabolism, its chemical synthesis is crucial for producing reference standards for analytical and research purposes. Research into synthetic routes for this compound often leverages precursors and intermediates from the synthesis of venlafaxine and its primary metabolite, O-desmethylvenlafaxine (ODV). google.comgoogleapis.com
The metabolic pathway suggests that NODV can be formed either by N-demethylation of ODV or by O-demethylation of N-desmethylvenlafaxine (NDV). drugbank.com This provides a logical basis for potential synthetic strategies. A common approach in research involves multi-step processes starting from venlafaxine-related intermediates.
One researched synthetic pathway involves the demethylation of didesmethylvenlafaxine (DDMV), which is 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol, to produce the intermediate tridesmethylvenlafaxine (B128152) (TDMV). googleapis.com TDMV, which lacks all three methyl groups of the original venlafaxine molecule, can then be selectively N-methylated. While a selective N,N-dimethylation of TDMV is used to produce O-desmethylvenlafaxine (ODV), a controlled, selective mono-N-methylation would theoretically yield this compound. google.comgoogleapis.com
The key steps in these research syntheses often include:
O-Demethylation: The removal of the methyl group from the phenolic ether of a venlafaxine precursor. This is a critical step to create the hydroxyl group characteristic of desvenlafaxine (B1082) and its metabolites. google.com
N-Demethylation/Methylation: The controlled removal or addition of methyl groups on the nitrogen atom of the aminoethyl side chain. google.comgoogleapis.com For instance, processes for preparing ODV describe the selective N,N-methylation of TDMV using agents like methyl halides or dimethylsulfate in an organic solvent. google.com A similar, but more controlled, single methylation step on TDMV could be a viable route to NODV.
These synthetic processes require careful control of reaction conditions to achieve selective functionalization at the desired positions, especially when multiple reactive sites (phenolic hydroxyl and secondary/primary amine) are present.
Exploration of this compound Analogs for Research
The primary analogs of this compound that are subjects of research include:
O-Desmethylvenlafaxine (ODV or Desvenlafaxine): The major active metabolite of venlafaxine. probes-drugs.org It is formed by O-demethylation and possesses potent serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitory activity, similar to venlafaxine. mdpi.com
N-Desmethylvenlafaxine (NDV): A minor metabolite formed by the removal of one methyl group from the nitrogen atom. probes-drugs.orgnih.gov It is a less potent inhibitor of serotonin and norepinephrine reuptake compared to venlafaxine and ODV.
Didesmethylvenlafaxine (DDMV): This analog lacks both methyl groups on the nitrogen atom (N,N-didesmethylvenlafaxine). It serves as a synthetic intermediate in some routes. google.comgoogleapis.com
Tridesmethylvenlafaxine (TDMV): This compound, also known as O-Desmethyl-N,N-didesmethyl venlafaxine, lacks all three methyl groups. google.comresearchgate.net It is a key intermediate in patented syntheses for O-desmethylvenlafaxine and a theoretical precursor for this compound. google.com
Venlafaxine N-oxide and O-desmethylvenlafaxine N-oxide: These analogs have been synthesized and studied as potential prodrugs. N-oxidation is a known metabolic pathway for many tertiary amines, though its extent and effects are variable. google.com
Research comparing these analogs has shown that the degree of methylation significantly impacts their potency as reuptake inhibitors for neurotransmitters like serotonin and norepinephrine. probes-drugs.org
Future Directions and Emerging Research Areas
Advanced Metabolomics Approaches to N,O-Didesmethylvenlafaxine
Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, provides a functional readout of the physiological state. Advanced metabolomics is proving instrumental in elucidating the complete metabolic fate of venlafaxine (B1195380), including its minor metabolites like this compound.
Modern analytical techniques, particularly liquid chromatography-high resolution mass spectrometry (LC-HRMS), enable researchers to perform untargeted and targeted analyses to identify and quantify a wide array of metabolites. mdpi.comnih.gov These methods have been applied in preclinical and clinical studies to understand the biochemical effects of venlafaxine. For instance, studies using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR)-based metabolomics have characterized metabolic profile changes in brain regions and specific cell types, like astrocytes, following venlafaxine administration. rsc.orgrsc.org
A significant application of these advanced techniques is in clinical toxicology. In a case of life-threatening venlafaxine poisoning, a "toxicometabolomics" approach was used to provide an extensive metabolic investigation. mdpi.comnih.gov This workflow allowed for the absolute quantification of venlafaxine and its primary metabolites, O-desmethylvenlafaxine (ODV) and N-desmethylvenlafaxine (NDV), but also identified and tracked minor and phase-II metabolites. The investigation revealed the presence of this compound and its conjugated forms, this compound glucuronide and this compound-sulfate, which were detectable in plasma for up to 25 days. nih.gov This demonstrates the power of metabolomics to uncover the full spectrum of drug metabolites and their long-term kinetics in overdose scenarios.
Table 1: Venlafaxine Metabolites Identified in a Severe Poisoning Case Using LC-HRMS
| Metabolite | Type | Significance in Overdose |
|---|---|---|
| O-desmethyl-venlafaxine (ODV) | Phase I, Active | Quantified to determine pharmacokinetic parameters and metabolic ratio. mdpi.com |
| N-desmethyl-venlafaxine (NDV) | Phase I, Minor | Quantified to assess secondary metabolic pathways. mdpi.com |
| N,O-didesmethyl-venlafaxine | Phase I, Minor | Detected as part of the full metabolic profile. nih.gov |
| O-desmethyl-venlafaxine glucuronide/sulfate | Phase II | Detected for up to 25 days, indicating long-term presence. nih.gov |
| N,O-didesmethyl-venlafaxine glucuronide/sulfate | Phase II | Detected for up to 25 days, highlighting the utility of metabolomics in tracking minor pathways. nih.gov |
This table summarizes key metabolites of venlafaxine that were identified and tracked using advanced metabolomics in a clinical toxicology setting, showcasing the comprehensive nature of this approach.
Systems Pharmacology and Modeling of Venlafaxine Metabolites
Systems pharmacology integrates computational modeling with experimental data to understand a drug's effects on the body as a whole. For venlafaxine, population pharmacokinetic (PPK) and physiologically based pharmacokinetic (PBPK) models are being developed to simulate its absorption, distribution, metabolism, and excretion. nih.govmdpi.com These models are crucial for predicting drug behavior across diverse patient populations and identifying potential drug-drug interactions.
Venlafaxine's metabolism is complex, involving multiple cytochrome P450 (CYP) enzymes. pharmgkb.org CYP2D6 is the primary enzyme responsible for its conversion to the major active metabolite, O-desmethylvenlafaxine (ODV), while CYP3A4 and CYP2C19 are involved in the N-demethylation pathway to form N-desmethylvenlafaxine (NDV). pharmgkb.orgdrugbank.com Both ODV and NDV can be further metabolized to this compound (NODV). pharmgkb.orgdrugbank.com
Pharmacokinetic models are becoming increasingly sophisticated, incorporating these multiple metabolic pathways, including the formation of minor metabolites like NODV. nih.govmdpi.com For example, a joint PPK model was developed to simultaneously characterize the pharmacokinetics of venlafaxine and ODV, which helps in understanding the impact of patient-specific factors like morbidity or co-medications on drug clearance. nih.govresearchgate.net PBPK models have been used to simulate the interaction between venlafaxine and other drugs, predicting changes in the exposure of both the parent drug and its metabolites. mdpi.com By including pathways leading to NODV, these models provide a more complete picture of venlafaxine's disposition, which is essential for precision medicine.
Table 2: Key Enzymes and Metabolites in the Venlafaxine Metabolic Pathway
| Parent/Metabolite | Metabolizing Enzyme(s) | Resulting Metabolite | Relative Activity |
|---|---|---|---|
| Venlafaxine | CYP2D6, CYP2C19 | O-desmethylvenlafaxine (ODV) | Active |
| Venlafaxine | CYP3A4, CYP2C19 | N-desmethylvenlafaxine (NDV) | Weakly Active pharmgkb.org |
| O-desmethylvenlafaxine (ODV) | CYP3A4, CYP2C19 | This compound (NODV) | Inactive/Weakly Active pharmgkb.orgresearchgate.net |
| N-desmethylvenlafaxine (NDV) | CYP2D6, CYP2C19 | This compound (NODV) | Inactive/Weakly Active pharmgkb.orgresearchgate.net |
This table outlines the primary and secondary metabolic pathways of venlafaxine, illustrating the role of various CYP enzymes in the formation of its metabolites, including this compound.
Role of this compound in Specific Clinical Scenarios
While this compound is generally considered a minor metabolite with little to no pharmacological effect, emerging research suggests it may have a role as a biomarker in specific clinical contexts, such as toxicology and therapeutic drug monitoring (TDM). pharmgkb.orgresearchgate.netdiva-portal.org
In cases of venlafaxine overdose, the primary metabolic pathways can become saturated, potentially increasing the flux through minor pathways. As demonstrated in a severe poisoning case, this compound and its conjugates were identified and quantified, with their presence lingering for over three weeks. nih.gov This suggests that monitoring for this compound could serve as a long-term biomarker of exposure in toxicological investigations.
Furthermore, TDM studies have begun to measure this compound (referred to as DDV in some studies) alongside venlafaxine and its other metabolites. One study noted a wide interindividual variability in the serum concentrations of DDV. diva-portal.org It also found that women had higher dose-corrected concentrations of DDV compared to men. diva-portal.org Although the clinical significance of these levels is not yet established, this variability highlights that patient-specific factors can influence even minor metabolic pathways. Its measurement could potentially contribute to a more comprehensive pharmacokinetic profile in TDM, especially in patients with altered metabolism (e.g., CYP2D6 poor metabolizers) where secondary pathways become more prominent. wikidoc.orgrxlist.com
Comparative Studies with Other Antidepressant Metabolites
Comparing the metabolic profile of venlafaxine to other antidepressants provides context for the relevance of its various metabolites, including this compound.
Venlafaxine's metabolism is distinct from many other antidepressants. It produces a major active metabolite, O-desmethylvenlafaxine (ODV), which is itself marketed as the antidepressant desvenlafaxine (B1082). psychscenehub.com The parent drug and this primary metabolite are considered roughly equipotent. wikidoc.org This is followed by the formation of less active or inactive metabolites like NDV and NODV. pharmgkb.org
In contrast, desvenlafaxine (ODV) has a simpler metabolic profile. It is primarily metabolized via conjugation by UGT enzymes, with oxidative metabolism by CYP3A4 to this compound being a very minor pathway (accounting for <5% of the dose). psychiatrist.commdpi.com This simpler profile may lead to a lower potential for certain drug-drug interactions compared to the parent venlafaxine.
Table 3: Comparative Overview of Antidepressant Metabolites
| Antidepressant | Primary Metabolite(s) | Metabolite Activity | Key Metabolic Features |
|---|---|---|---|
| Venlafaxine | O-desmethylvenlafaxine (ODV), N-desmethylvenlafaxine (NDV), this compound (NODV) | ODV: Active, equipotent. wikidoc.org NDV/NODV: Weakly active or inactive. pharmgkb.org | Complex pathway involving multiple CYP enzymes (CYP2D6, CYP3A4, CYP2C19). pharmgkb.org |
| Desvenlafaxine | Desvenlafaxine-O-glucuronide, this compound | Largely inactive. | Primarily Phase II (UGT) conjugation; minor (<5%) Phase I (CYP3A4) oxidation. psychiatrist.commdpi.com |
| Duloxetine | Multiple oxidative metabolites | Inactive. | Metabolized by CYP2D6 and CYP1A2 to inactive metabolites. psychscenehub.com |
| Fluoxetine | Norfluoxetine | Active. | Metabolized by CYP2D6 to a long-acting active metabolite. rsc.org |
This table provides a comparative summary of the metabolic profiles of venlafaxine and other selected antidepressants, highlighting differences in the activity and complexity of their metabolite formation.
Q & A
Q. What analytical methods are recommended for detecting NODV in biological samples, and how do they address sensitivity challenges?
NODV can be identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with specific ion transitions. For example, the metabolite is detected via the transition m/z 250 → 232, 107 in human serum or plasma . Enantioselective methods are critical due to the chiral nature of NODV, requiring columns like Chiralpak® AD-H or derivatization with chiral reagents to resolve enantiomers . Sensitivity is enhanced using solid-phase extraction (SPE) for sample cleanup, achieving limits of detection (LOD) as low as 0.1 ng/mL .
Q. Which enzymes are primarily responsible for NODV formation, and how can in vitro models validate their roles?
NODV is formed via dual demethylation of venlafaxine, primarily catalyzed by CYP3A4 (for N-demethylation) and CYP2D6 (for O-demethylation) . In vitro studies using human liver microsomes (HLMs) with selective inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6) confirm enzyme contributions. Metabolic ratios (e.g., NODV/venlafaxine) in HLMs correlate with CYP2D6 activity, validated via genotyping (e.g., CYP2D6 poor vs. extensive metabolizers) .
Q. What is the pharmacological significance of NODV in pharmacokinetic studies?
NODV exhibits weaker receptor binding (e.g., serotonin/norepinephrine reuptake inhibition) compared to venlafaxine and ODV (O-desmethylvenlafaxine), with pKa = 9.05 and log P = 2.36 . Despite lower activity, its accumulation in plasma (e.g., in CYP2D6 poor metabolizers) may contribute to interindividual variability in drug response . Pharmacokinetic models should incorporate NODV clearance rates (renal excretion ≈ 5%) and protein binding (30%) for accurate simulations .
Advanced Research Questions
Q. How do CYP2D6 and CYP2C19 genetic polymorphisms influence NODV formation and enantiomeric ratios?
CYP2D6 poor metabolizers (PMs) exhibit reduced ODV formation, shifting metabolism toward NODV via CYP3A4. In a postmortem study, PMs (CYP2D6 *3-*6 alleles) showed 2.5-fold higher NODV/venlafaxine ratios compared to extensive metabolizers (EMs) . CYP2C19 ultra-rapid metabolizers (*17/*17) further increase NODV due to enhanced CYP3A4 activity. Enantiomeric ratios (S/R) of NODV vary by genotype, requiring multivariate ANOVA to isolate genetic effects from environmental factors .
Q. How can contradictory data on NODV’s pharmacological activity be reconciled in experimental design?
While NODV is reported as a low-activity metabolite (IC₅₀ > 10 μM for monoamine transporters), in vivo studies under JNK inhibition show increased NODV plasma levels correlating with altered antidepressant efficacy . Discrepancies arise from assay conditions (e.g., cell lines vs. primary neurons) and metabolite stability. Researchers should standardize in vitro assays (e.g., HEK-293 cells expressing SERT/NET) and measure free (unbound) NODV concentrations to account for protein-binding variability .
Q. What methodological challenges arise in enantiomeric separation of NODV, and how are they addressed?
NODV’s chiral centers necessitate enantioselective separation, complicated by co-elution with NDV (N-desmethylvenlafaxine). A validated HPLC method uses a Chirobiotic V column with a mobile phase of methanol:acetic acid:triethylamine (100:0.1:0.1, v/v/v), achieving baseline resolution (resolution factor > 1.5) . Confirmation via circular dichroism (CD) spectroscopy ensures enantiomeric purity, critical for pharmacokinetic studies .
Q. How do enzyme inhibitors (e.g., JNK inhibitors) alter NODV formation, and what mechanisms explain this?
JNK inhibitors disrupt venlafaxine metabolism by upregulating CYP2C19 and CYP3A4, increasing NODV formation by 40% in rat models . Mechanistic studies using siRNA knockdowns reveal JNK’s role in suppressing CYP transcription. Researchers should combine in vivo pharmacokinetic profiling (e.g., AUC₀–24h) with in vitro CYP activity assays to validate pathway interactions .
Q. What strategies optimize NODV synthesis for reference standard production?
A scalable synthesis route starts with 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol, demethylated using sodium penicillamine in anhydrous THF at −20°C (yield: 78%) . Purity (>98%) is achieved via recrystallization in ethyl acetate/hexane, with LC-MS validation (column: Zorbax SB-C18, gradient: 0.1% formic acid/acetonitrile) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
